

Potential off-target effects of 4-Methylhistamine

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Compound of Interest

Compound Name: 4-Methylhistamine hydrochloride

Cat. No.: B3156904

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Technical Support Center: 4-Methylhistamine

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of 4-Methylhistamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacological target of 4-Methylhistamine?

4-Methylhistamine (4-MeH) is recognized as a potent and selective agonist for the histamine H4 receptor (H4R).[1][2][3] It exhibits high affinity for the H4R and functions as a full agonist.[2] [3] While it was historically also considered an H2 receptor agonist, its selectivity for H4R is significantly greater than for other histamine receptor subtypes.[2][3][4]

Q2: What are the principal off-target effects of 4-Methylhistamine?

The main off-target effects of 4-Methylhistamine are mediated through the histamine H2 receptor (H2R).[5] Although it has a much higher affinity for H4R, at sufficient concentrations, 4-MeH can activate H2R, leading to downstream cellular responses.[5][6] Its activity at H1 and H3 receptors is considered very low.[2] Some studies have also noted that certain immunomodulatory effects of H4R agonists may not be blocked by H4R antagonists, suggesting the possibility of interactions with other, non-histamine receptor targets, though these are less well-characterized.[7]

Q3: How selective is 4-Methylhistamine for the H4 receptor?



4-Methylhistamine displays a significant selectivity profile, with over 100-fold greater selectivity for the human H4 receptor compared to H1, H2, and H3 receptors.[3] However, its selectivity against the H2 receptor is not absolute. In functional assays using native cells, the effects of 4-MeH can be partially blocked by H2 receptor antagonists, confirming some level of cross-reactivity.[5] In older studies using guinea-pig ileum, 4-MeH was only about 5 times as potent at H2-receptors as it was at H1-receptors, highlighting the need for caution when discriminating between receptor subtypes.[4]

Q4: What are the downstream signaling pathways activated by 4-Methylhistamine?

As an H4R agonist, 4-Methylhistamine primarily signals through the $G\alpha i/o$ family of G-proteins. [8] This activation leads to several downstream events:

- Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
 [2][8]
- Intracellular calcium mobilization.[8]
- Activation of the MAPK/ERK and PI3K signaling pathways.
- Induction of chemotaxis in immune cells like eosinophils and mast cells.[1][9]
- Release of pro-inflammatory cytokines and chemokines such as IL-6, TNF-α, and MCP-1 in various cell types.[1][8][10]

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of 4-Methylhistamine at various human histamine receptors.

Table 1: Binding Affinity of 4-Methylhistamine at Human Histamine Receptors



Receptor Subtype	Radioligand Used for Displacement	Binding Affinity (K _i)	Reference(s)
H1 Receptor	[³H]mepyramine	>10 μM	[1]
H2 Receptor	[¹²⁵ l]iodoaminopotenti dine	>10 µM	[1]
H3 Receptor	[³H]Nα- methylhistamine	>10 μM	[1][2]
H4 Receptor	[³H]histamine	7.0 nM, 50 nM	[2][3]

Table 2: Functional Potency of 4-Methylhistamine

Assay	System	Parameter	Value	Reference(s)
H4R Activation	SK-N-MC cells (hH4R)	pEC ₅₀	7.4	[3]
H2R-mediated Contraction	Guinea-pig ileum	-log EC ₅₀	5.23	[4]
H1R-mediated Contraction	Guinea-pig ileum	-log EC ₅₀	4.57	[4]
Eosinophil Shape Change	Human Eosinophils (native)	EC50	0.36 μΜ	[9]
IL-12p70 Inhibition	Human Monocytes (native)	pEC50	~6.0	[5]

Troubleshooting Guides

Issue 1: An observed cellular response to 4-Methylhistamine is not blocked by a selective H4R antagonist.

Troubleshooting & Optimization





- Possible Cause 1: Off-Target H2R Activation. 4-Methylhistamine retains some agonist activity at H2 receptors.[5] This is a common cause for residual activity after H4R blockade.
 - Solution: Include an H2R-selective antagonist (e.g., ranitidine) in your experimental design. If the response is diminished by the H2R antagonist, it indicates an off-target effect.[5]
- Possible Cause 2: Non-Histamine Receptor Effects. At high concentrations, some H4R
 agonists have been shown to inhibit T-cell cytokine production through a mechanism not
 mediated by any known histamine receptor.[7]
 - Solution: Perform a dose-response curve with 4-Methylhistamine. Off-target effects are
 often more pronounced at higher concentrations. If possible, test other structurally distinct
 H4R agonists to see if the effect is specific to 4-Methylhistamine.

Issue 2: The potency (EC₅₀) of 4-Methylhistamine is lower in my native cell experiments compared to published data from transfected cell lines.

- Possible Cause: Receptor and G-Protein Expression Levels. Transfected cell lines often
 express unnaturally high levels of the target receptor and associated signaling proteins.[6]
 This can amplify the signal and lead to an overestimation of a ligand's potency. Native cells
 provide a more physiologically relevant context.
 - Solution: This discrepancy is expected and highlights the importance of validating findings in native cells or primary tissues.[5][6] Report your findings and acknowledge the difference in experimental systems. Ensure your results are consistent across multiple experiments and primary cell donors.

Issue 3: How can I design an experiment to confirm that an observed effect is mediated by H4R and not an off-target?

- Recommended Approach: Use of Selective Antagonists. This is the gold standard for confirming receptor-mediated effects.
 - Step 1: Characterize the dose-response curve of 4-Methylhistamine in your assay.



- Step 2: Pre-incubate the cells with a selective H4R antagonist (e.g., JNJ7777120) before adding 4-Methylhistamine. An H4R-mediated effect should be competitively antagonized.
 [3][9]
- Step 3: As a control, pre-incubate cells with selective antagonists for H1R (e.g., mepyramine), H2R (e.g., ranitidine), and H3R (e.g., thioperamide).[9] These should not block an H4R-specific effect but will reveal any contribution from off-target histamine receptor activation.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Histamine Receptor Subtypes

This protocol is a generalized method for assessing the binding affinity of 4-Methylhistamine at H1, H2, H3, and H4 receptors.

- Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human histamine receptor of interest (H1, H2, H3, or H4).
- Assay Buffer: Use an appropriate buffer for each receptor (e.g., 50 mM Tris-HCl for H4R).
- Incubation: In a 96-well plate, combine the cell membranes (20-50 μg protein), a fixed concentration of a specific radioligand, and varying concentrations of unlabeled 4-Methylhistamine (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
 - H1R: Use [3H]mepyramine.[1]
 - H2R: Use [125]iodoaminopotentidine.[1]
 - H3R: Use [³H]Nα-methylhistamine.[1]
 - H4R: Use [3H]histamine.[1]
- Incubation Conditions: Incubate at 25°C for 60-120 minutes.
- Termination: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.



- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine non-specific binding using a high concentration of an unlabeled ligand (e.g., 10 μM thioperamide for H4R). Calculate the inhibition constant (K_i) from the IC₅₀ values obtained from the competition curves using the Cheng-Prusoff equation.

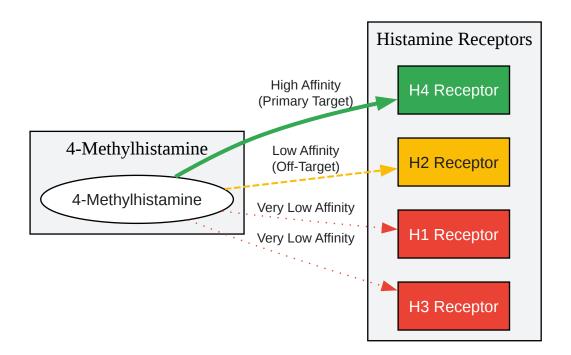
Protocol 2: Functional Assay - Inhibition of IL-12p70 Secretion in Human Monocytes

This protocol assesses the functional activity of 4-Methylhistamine at H4 and H2 receptors on primary human cells.[5][6]

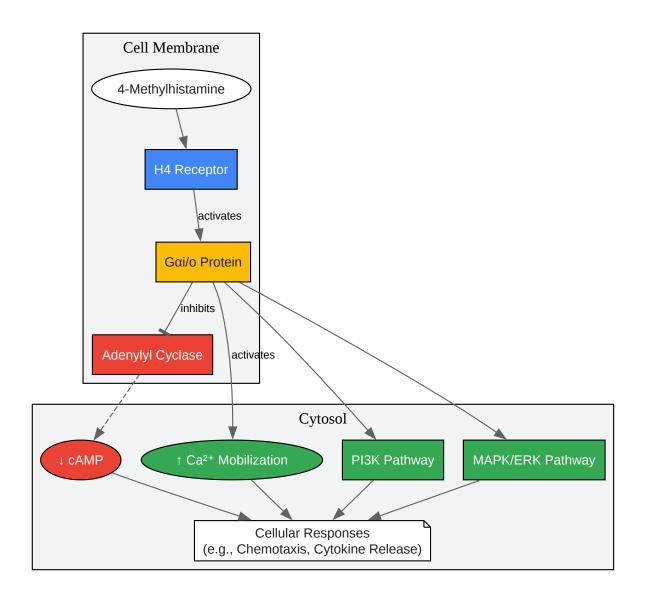
- Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate monocytes from PBMCs by plastic adhesion or magnetic cell sorting (CD14+).
- Cell Culture: Culture the isolated monocytes in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.
- Ligand Treatment: Add varying concentrations of 4-Methylhistamine (e.g., 10 nM to 10 μ M) to the cultured monocytes. For antagonist experiments, pre-incubate cells with an H4R antagonist (e.g., 10 μ M JNJ7777120) or an H2R antagonist (e.g., 10 μ M ranitidine) for 30 minutes before adding 4-MeH.
- Stimulation: After 24 hours of incubation with the histamine ligands, stimulate the monocytes with IFN-γ (e.g., 100 U/mL) and LPS (e.g., 1 μg/mL) for an additional 24 hours to induce IL-12p70 production.
- Supernatant Collection: Collect the cell culture supernatants by centrifugation.
- Quantification: Measure the concentration of IL-12p70 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
- Data Analysis: Plot the percentage inhibition of IL-12p70 secretion against the concentration of 4-Methylhistamine to determine the pEC₅₀ value.

Visualizations

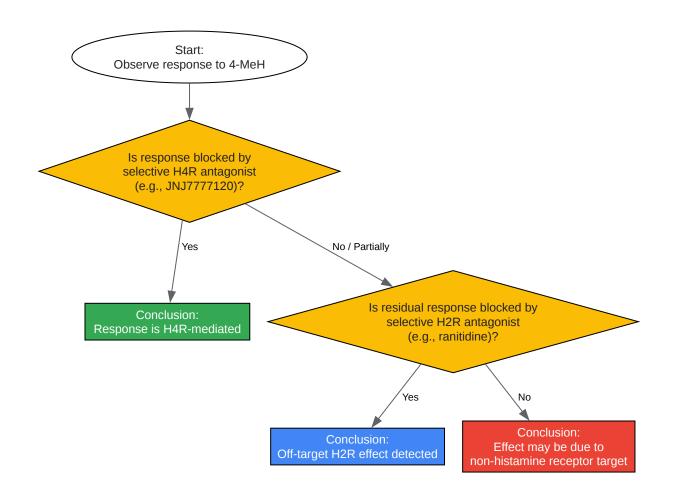












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